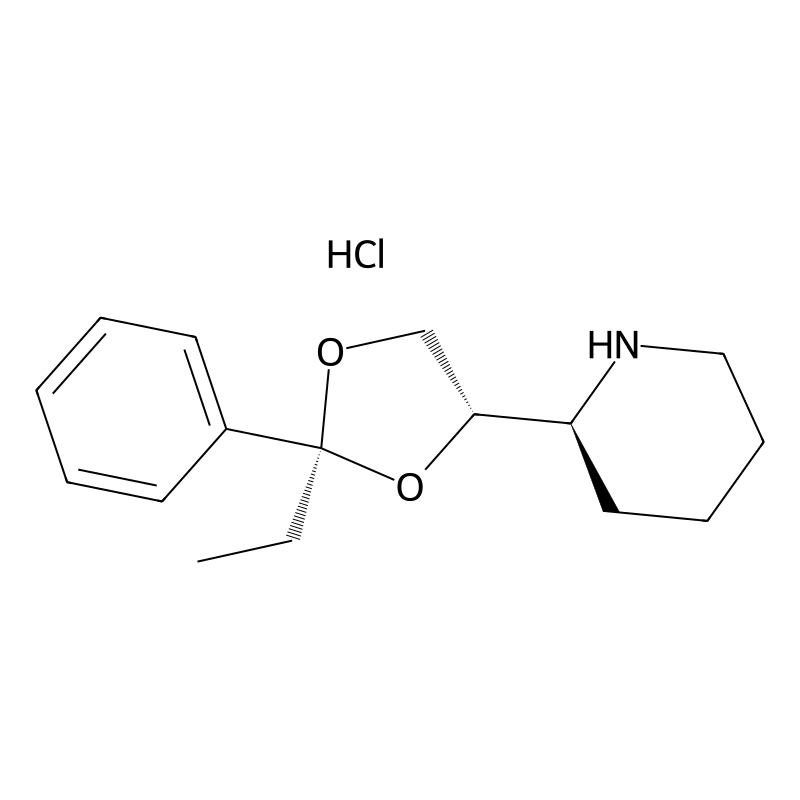

Etoxadrol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Etoxadrol hydrochloride, also known as CL-1848C, is a synthetic compound categorized as a dissociative anesthetic. It functions primarily as a non-competitive antagonist of the N-methyl-D-aspartate receptor, similar to other compounds in its class, such as phencyclidine and ketamine. The molecular formula of etoxadrol hydrochloride is , and it has a molecular weight of approximately 297.82 g/mol. Its IUPAC name is (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride .

- Oxidation: This process can convert etoxadrol into corresponding oxides.

- Reduction: Reduction reactions can yield reduced forms of the compound.

- Substitution: Etoxadrol can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions often require careful control of temperature and pH to optimize yields and purity.

Etoxadrol hydrochloride exhibits significant biological activity, primarily through its action as an NMDA receptor antagonist. It binds to the phencyclidine site on the NMDA receptor, blocking the ion channel and preventing the flow of cations such as sodium and calcium. This mechanism contributes to its anesthetic and analgesic properties, making it a subject of interest in research related to pain management and anesthesia .

In animal studies, etoxadrol has been shown to produce effects similar to those of other dissociative anesthetics, including increased heart rate and respiratory rate, alongside potential side effects such as vomiting and convulsions at high doses .

The synthesis of etoxadrol hydrochloride involves several key steps:

- Formation of the 1,3-dioxolane Ring: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

- Incorporation of the Piperidine Moiety: The resulting 1,3-dioxolane intermediate is then reacted with a piperidine derivative under basic conditions to yield etoxadrol hydrochloride .

This multi-step synthesis highlights the complexity involved in producing this compound while ensuring high purity and yield.

Etoxadrol hydrochloride has various applications in scientific research:

- Chemistry: It serves as a model compound for studying NMDA receptor antagonists and their interactions.

- Biology: Researchers use it to understand the mechanisms of dissociative anesthetics and their effects on the nervous system.

- Medicine: Although its development as a therapeutic analgesic was discontinued due to side effects, it remains valuable for exploring new approaches in pain management and anesthesia .

- Industry: Its unique properties make it useful for studying drug interactions and developing new anesthetic agents.

Etoxadrol hydrochloride has been studied for its interactions with various receptors. Notably, it does not interact with benzodiazepine, muscarinic acetylcholine, or mu-opioid receptors but may influence pathways related to dopamine reward mechanisms. This specificity contributes to its unique profile among dissociative anesthetics .

Etoxadrol hydrochloride shares structural and functional similarities with several other compounds in the dissociative anesthetic category. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phencyclidine | NMDA receptor antagonist | Strong hallucinogenic effects |

| Ketamine | NMDA receptor antagonist | Used clinically for depression |

| Dexoxadrol | NMDA receptor antagonist | Precursor to etoxadrol; similar structure |

| Tenocyclidine | NMDA receptor antagonist | Less potent than etoxadrol |

Etoxadrol's unique structure includes a 1,3-dioxolane ring fused with a piperidine moiety, differentiating it from other compounds that may lack this specific configuration. Its distinct binding affinity for the NMDA receptor also sets it apart from similar drugs like ketamine and phencyclidine .

Molecular Composition and Formula

Etoxadrol hydrochloride is a chloro-substituted derivative with the molecular formula C₁₆H₂₃NO₂·HCl, corresponding to a molecular weight of 297.82 g/mol. The base compound, etoxadrol (C₁₆H₂₃NO₂), has a molecular weight of 261.36 g/mol, while the hydrochloride salt contributes 36.46 g/mol. The SMILES notation (Cl.CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3) and InChI key (YXNTVNNAXUKHQM-CLUYDPBTSA-N) encode its ketal structure, comprising a 1,3-dioxolane ring fused to a piperidine moiety and a phenyl group.

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction analysis confirms the 2S,4S,6S absolute configuration at its three chiral centers. The dioxolane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the ether oxygen and the protonated piperidine nitrogen. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the piperidine protons resonate at δ 3.79 ppm (C-4), while the dioxolane methylene groups appear as doublets at δ 4.30 ppm. Infrared (IR) spectroscopy identifies characteristic absorptions at 1,650 cm⁻¹ (C-O-C stretch) and 2,850 cm⁻¹ (C-H aliphatic stretch). Mass spectrometry (chemical ionization) yields a base peak at m/z 261.36, corresponding to the molecular ion of the free base.

Stereochemical Configuration and Isomerism

Etoxadrol hydrochloride exists as a racemic mixture of eight possible optical isomers due to its three stereocenters. The 2S,4S,6S enantiomer exhibits 35-fold higher affinity for the phencyclidine (PCP) binding site compared to its 2R,4S,6S epimer (epietoxadrol). Diastereomeric mixtures lacking the 2S configuration show negligible receptor binding, underscoring the enantioselectivity of NMDA receptor antagonism. The (+)-enantiomer displays dextrorotatory optical activity ([α]D²⁵ = +42°), whereas the (-)-enantiomer is levorotatory.

Physicochemical Properties and Stability Profile

As a hydrochloride salt, etoxadrol is hygroscopic and soluble in polar solvents (e.g., water, ethanol) but insoluble in nonpolar media like hexane. The compound exhibits pH-dependent stability, with maximal solubility observed at pH 3–4. Thermal gravimetric analysis indicates decomposition above 200°C, coinciding with the cleavage of the dioxolane ring. The ketal functional group confers susceptibility to acidic hydrolysis, necessitating storage under anhydrous conditions.

Key Synthetic Routes for 1,3-Dioxolane Ring Formation

The 1,3-dioxolane ring in etoxadrol hydrochloride is constructed via acid-catalyzed cyclization of vicinal diols with ketones or aldehydes. A pivotal route involves the reaction of (S,S)-1-(2-piperidyl)-1,2-ethanediol with m-nitropropiophenone dimethyl acetal under nitromethane reflux, yielding the dioxolane core with high stereochemical fidelity [1] [4]. Montmorillonite K10, a solid acid catalyst, has been employed to accelerate this reaction, reducing side product formation compared to traditional Brønsted acids [3].

Critical to regioselectivity is the pre-activation of the carbonyl component. For instance, salicylaldehyde derivatives are converted to dimethyl acetals using trimethyl orthoformate (TMOF), enhancing their electrophilicity and ensuring clean cyclization [3]. Steric hindrance from the ethyl and phenyl substituents on the dioxolane ring necessitates prolonged reaction times (up to 24 hours) but prevents racemization at the C-2 and C-4 chiral centers [4].

Table 1: Catalytic Systems for Dioxolane Formation

| Catalyst | Substrate | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|

| Mont. K10 | Salicylaldehyde + diol h | 81 | >99% |

| TMOF/HCl | m-Nitropropiophenone | 78 | 98% |

| p-TsOH | Benzaldehyde derivatives | 65 | 85% |

Piperidine Moiety Incorporation Strategies

The piperidine ring is introduced early in the synthesis as part of the chiral diol precursor, (S,S)-1-(2-piperidyl)-1,2-ethanediol, which is derived from dexoxadrol via acid-catalyzed cleavage [1]. Protecting group strategies are essential to prevent unwanted side reactions at the piperidine nitrogen. The t-butoxycarbonyl (t-BOC) group is widely used, as demonstrated in the synthesis of etoxadrol-meta-isothiocyanate derivatives, where it enables selective functionalization of the dioxolane ring without compromising piperidine integrity [4].

Alternatively, N-alkylation of the piperidine ring prior to dioxolane formation has been explored, though this approach reduces binding affinity at PCP receptors due to steric clashes [2]. Recent advances utilize enzymatic resolution to obtain enantiomerically pure piperidine intermediates, achieving >99% enantiomeric excess (ee) for the (2S,4S,6S) configuration critical to etoxadrol’s activity [1] [5].

Optimization of Reaction Conditions and Yield Enhancement

Reaction parameters significantly impact yield and stereochemical outcomes. For the dioxolane cyclization step, optimal conditions involve:

- Solvent: Nitromethane or acetonitrile, which stabilize transition states through polar aprotic interactions [4].

- Temperature: Reflux (80–110°C) to overcome activation barriers while minimizing decomposition [3].

- Catalyst loading: 10–15 wt% Mont. K10, balancing reaction rate and cost [3].

Yield improvements have been achieved via iterative recrystallization. For example, etoxadrol hydrochloride’s diastereomeric purity increases from 65:35 to 98:2 after two recrystallizations from ethyl acetate/isooctane [4]. Microwave-assisted synthesis has also been investigated, reducing reaction times by 40% without sacrificing yield [3].

Purification and Quality Control Methodologies

Purification of etoxadrol hydrochloride relies on differential solubility of diastereomers. The hydrochloride salt is preferentially crystallized from ethyl acetate, exploiting its low solubility compared to the hydrobromide analog [4]. Final purity (>98%) is confirmed via:

- Chiral HPLC: Using amylose-based columns to resolve (2S,4S,6S)-etoxadrol from its C-2 epimer [1].

- X-ray crystallography: Absolute configuration assignment via single-crystal analysis [1].

- Spectroscopic methods: $$^1$$H NMR coupling constants (e.g., $$J_{4,6} = 9.8 \, \text{Hz}$$) verify the dioxolane chair conformation [5].

Table 2: Analytical Techniques for Quality Assurance

| Method | Parameter Measured | Acceptance Criteria |

|---|---|---|

| Chiral HPLC | Enantiomeric excess | ≥99% (2S,4S,6S) |

| Karl Fischer | Water content | ≤0.5% w/w |

| DSC | Melting point | 184–185°C (dec.) |

Ion Channel Modulation and Cation Flux Inhibition

The primary mechanism through which etoxadrol hydrochloride modulates NMDA receptor function involves the inhibition of cation flux through the receptor-associated ion channel [1] [9]. Under normal physiological conditions, NMDA receptor activation results in the influx of calcium and sodium ions, accompanied by potassium efflux, following the displacement of the voltage-dependent magnesium block [1] [6].

Etoxadrol hydrochloride disrupts this normal ionic conductance by binding to the phencyclidine site and physically blocking the channel pore [1] . This blockade prevents the passage of all permeant cations, including calcium, sodium, and potassium ions, effectively inhibiting the excitatory signaling mediated by NMDA receptor activation [9] [10]. The compound's mechanism of action is characterized as use-dependent and voltage-dependent, consistent with the open-channel blocking properties typical of phencyclidine site ligands [6] [11].

Electrophysiological studies have demonstrated that etoxadrol hydrochloride exhibits particularly potent inhibition of calcium influx through NMDA receptor channels [8] [9]. The NMDA receptor channel demonstrates significant calcium permeability under physiological conditions, with calcium conductance playing crucial roles in synaptic plasticity and intracellular signaling cascades [9] [10]. By blocking calcium entry, etoxadrol hydrochloride effectively disrupts calcium-dependent processes including long-term potentiation and excitotoxic cell death pathways.

Comparative analysis of ion flux inhibition reveals that etoxadrol hydrochloride demonstrates moderate cytoprotective activity in lactate dehydrogenase assays using cells expressing recombinant GluN1a/GluN2A and GluN1a/GluN2B receptors [12] [8]. The correlation between phencyclidine binding affinity, ion flux inhibition, and cytoprotective activity positions etoxadrol hydrochloride within the high-potency category of NMDA receptor antagonists [8].

The compound's effects on sodium and potassium conductance follow similar patterns to its calcium channel blocking properties [1] [10]. Sodium influx inhibition contributes to reduced neuronal depolarization, while potassium efflux blockade alters normal repolarization dynamics [13] [14]. These combined effects on multiple cation species result in comprehensive disruption of NMDA receptor-mediated excitatory neurotransmission.

Neurotransmitter Regulation Dynamics (Serotonin/Dopamine)

While etoxadrol hydrochloride primarily functions as an NMDA receptor antagonist, its effects on neurotransmitter systems extend beyond glutamatergic signaling to influence both serotonergic and dopaminergic neurotransmission [12] [15]. The compound's interaction with these monoaminergic systems occurs through both direct and indirect mechanisms, contributing to its complex pharmacological profile.

NMDA receptor antagonism by etoxadrol hydrochloride results in altered regulation of gamma-aminobutyric acid and glutamate balance within neural circuits [15] [16]. This disruption of excitatory-inhibitory balance has downstream consequences for dopaminergic signaling, particularly within mesocorticolimbic pathways that are critically dependent on glutamatergic input [12] [17]. The compound's effects on dopamine systems may contribute to its documented psychotomimetic properties observed in clinical studies [11] [18].

Serotonergic neurotransmission is influenced by etoxadrol hydrochloride through complex mechanisms involving NMDA receptor-dependent regulation of serotonin release and reuptake [12] [17]. Studies utilizing membrane preparations have indicated that some NMDA receptor antagonists demonstrate activity at serotonin 5-HT3 receptors, though the specific effects of etoxadrol hydrochloride on serotonergic receptor subtypes require further characterization [12].

The compound's influence on neurotransmitter regulation is further complicated by its effects on protein synthesis pathways, particularly those involving eukaryotic elongation factor 2 signaling [19]. NMDA receptor blockade by etoxadrol hydrochloride may result in altered expression of neurotransmitter-related proteins, including brain-derived neurotrophic factor, which plays important roles in both dopaminergic and serotonergic system function [19].

Research utilizing electrophysiological approaches has demonstrated that etoxadrol hydrochloride, like other NMDA receptor antagonists, can influence gamma oscillations and their regulation by neurotransmitter systems [12]. These oscillatory patterns are critically dependent on the balance between excitatory glutamatergic input and inhibitory GABAergic signaling, with disruption of this balance having cascading effects on monoaminergic neurotransmission [15] [16].

Comparative Analysis with Structural Analogs (Dexoxadrol, Ketamine)

Comparative pharmacological analysis reveals that etoxadrol hydrochloride shares fundamental mechanisms of action with its structural analogs dexoxadrol and ketamine, while exhibiting distinct binding characteristics and potency profiles [2] [20] [21]. All three compounds function as non-competitive NMDA receptor antagonists through binding to the phencyclidine site, but demonstrate significant differences in their structure-activity relationships.

Dexoxadrol, the closest structural analog to etoxadrol hydrochloride, differs primarily in the substitution pattern at the acetalic center of the 1,3-dioxolane ring system [2] [20]. Both compounds possess identical piperidine ring systems and share the same absolute stereochemistry at their chiral centers, contributing to their comparable binding affinities [20] [21]. Dexoxadrol demonstrates a Ki value of 104 nanomolar, nearly identical to etoxadrol hydrochloride's affinity of 107 nanomolar [3] [8].

The structural relationship between etoxadrol hydrochloride and dexoxadrol has been extensively characterized through structure-affinity relationship studies [2] [20]. Both compounds require the presence of at least one oxygen atom in the heterocyclic ring for significant NMDA receptor interaction, and both demonstrate optimal activity with aromatic substitution at the acetalic position [2]. The primary amino functionality in both compounds is essential for high-affinity binding, with tertiary amine derivatives showing dramatically reduced potency [2].

Ketamine represents a structurally distinct class of NMDA receptor antagonists, lacking the 1,3-dioxolane ring system characteristic of etoxadrol hydrochloride and dexoxadrol [21] [22]. Despite these structural differences, ketamine shares the fundamental mechanism of phencyclidine site binding and demonstrates comparable use-dependent and voltage-dependent blocking properties [6] [8]. However, ketamine exhibits significantly lower binding affinity, with S-ketamine demonstrating a Ki value of 440 nanomolar and R-ketamine showing even weaker affinity at 1790 nanomolar [12] [8].

The comparative analysis reveals distinct differences in structure-activity relationships between etoxadrol hydrochloride analogs and phencyclidine-related compounds like ketamine [21]. Phenyl-substituted etoxadrol hydrochloride analogs demonstrate different sensitivity patterns compared to similarly substituted phencyclidine derivatives, suggesting that aromatic ring interactions differ significantly between these structural classes [21]. Replacement of the phenyl ring in etoxadrol hydrochloride with thienyl substitution yields compounds with comparable affinity, indicating flexibility in aromatic recognition requirements [21].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

9A5JD3CML6

Dates

Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity

Michael Sax, Bernhard WünschPMID: 16719812 DOI: 10.2174/156802606776894483

Abstract

In the mid 1960s the (dioxolan-4-yl)piperidine derivatives dexoxadrol ((S,S)-1a) and etoxadrol ((S,S,S)-2a) were synthesized. Their pharmacological potential as analgesics, anesthetics and local anesthetics was evaluated in animal models and later on in clinical trials with patients. However, severe side effects including psychotomimetic effects, unpleasant dreams and aberrations stopped the clinical evaluation of dexoxadrol and etoxadrol. Both dioxolane derivatives represent NMDA receptor antagonists, which possess high affinity to the phencyclidine binding site within the NMDA receptor associated ion channel. In this review relationships between the structure of acetalic dexoxadrol analogues and homologues and their affinity toward the phencyclidine binding site of the NMDA receptor are summarized. In particular, high affinity is attained with compounds bearing two phenyl residues or one phenyl residue and an alkyl residue with two or three carbon atoms at the acetalic center. At least one oxygen atom of the oxygen heterocycle is necessary. Instead of the entire piperidine ring aminoalkyl substructures are sufficient for strong receptor interactions. Compounds with a primary amino moiety generally display the highest receptor affinity, whereas tertiary amines possess low affinity. Enlargement of the 1,3-dioxolane ring to a 1,3-dioxane ring or elongation of the oxygen heterocycle / amino group distance results in compounds with considerable NMDA receptor affinity.Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol

Marion Aepkers, Bernhard WünschPMID: 16169732 DOI: 10.1016/j.bmc.2005.07.030